SBI-115 -

SBI-115

Catalog Number: EVT-282275
CAS Number:
Molecular Formula: C14H13ClN2O4S
Molecular Weight: 340.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SBI-115, commonly known as SBI-115, is a synthetic compound widely employed in scientific research as a selective antagonist of the Takeda G protein-coupled receptor 5 (TGR5) [, , , , , , ]. TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), plays a crucial role in various physiological processes, including bile acid homeostasis, glucose metabolism, and inflammatory responses [, , , , , , ]. By selectively inhibiting TGR5, SBI-115 serves as a valuable tool for investigating the specific roles of this receptor in both in vitro and in vivo studies.

Mechanism of Action

SBI-115 functions as a potent and selective antagonist of the TGR5 receptor [, , , , , , ]. It binds to TGR5, effectively blocking the binding of endogenous TGR5 ligands such as bile acids. This competitive inhibition prevents the activation of downstream signaling pathways typically initiated by TGR5 activation. For instance, SBI-115 has been shown to counteract the TGR5-mediated increase in cyclic adenosine monophosphate (cAMP) levels [] and reverse the TGR5-induced reduction in triglyceride (TG) content [].

Applications
  • Hepatic Cystogenesis: SBI-115 has been investigated for its potential therapeutic benefits in polycystic liver diseases. Studies have shown that SBI-115 can inhibit TGR5-mediated cAMP production and cell proliferation in cystic cholangiocytes, suggesting its potential as a therapeutic agent to reduce hepatic cystogenesis [].

  • Lipid Metabolism: Research indicates that SBI-115 can influence lipid metabolism by inhibiting the TGR5 signaling pathway. In fatty-degenerated hepatocytes, SBI-115 treatment reversed the TGR5-induced reduction in TG content and affected the expression of key lipid metabolism regulators [].

  • Immune Response: Studies in hybrid grouper demonstrated that SBI-115 treatment exacerbated the inflammatory response and activated the NFκB signaling pathway, suggesting TGR5 plays a role in regulating immune responses in fish [].

  • Constipation: Research in a rat model of constipation indicated that SBI-115 reversed the therapeutic effects of paeoniflorin, suggesting TGR5 activation could be a potential therapeutic target for constipation [].

  • Rheumatoid Arthritis: SBI-115 was instrumental in demonstrating the role of TGR5 in the protective effects of Bifidobacterium pseudocatenulatum against rheumatoid arthritis. SBI-115 administration abrogated the beneficial effects of the probiotic, suggesting TGR5 activation is crucial for its therapeutic benefits [].

  • Hypertension: Studies in spontaneously hypertensive rats revealed that SBI-115 blocked the antihypertensive effects of taurocholic acid in the hypothalamic paraventricular nucleus, indicating a role for TGR5 in regulating blood pressure [].

Taurocholic Acid (TCA)

Compound Description: Taurocholic acid (TCA) is a bile acid that acts as a TGR5 agonist . It is known to have antihypertensive effects and has been shown to reduce blood pressure, decrease plasma norepinephrine levels, and improve cardiomyocyte morphology in spontaneously hypertensive rats . TCA also reduces inflammation and oxidative stress in the hypothalamic paraventricular nucleus .

Relevance to SBI-115: TCA's effects on blood pressure regulation in SHRs were counteracted by SBI-115, a TGR5 antagonist, suggesting that TCA exerts its antihypertensive effects through TGR5 activation . This finding highlights the opposing roles of TCA and SBI-115 in modulating TGR5 activity.

INT-777

Compound Description: INT-777 is a synthetic TGR5 agonist that has been shown to reduce lipid deposition in fatty-degenerated hepatocytes of pearl gentian grouper . It achieves this by downregulating the expression of sterol regulatory element-binding protein 1 (SREBP1) and small heterodimer partner (SHP) while upregulating TGR5 expression . INT-777 also plays a role in immune response by decreasing the activity and mRNA expression of TNFα and IL1β . It also affects signaling pathways by decreasing the concentration of protein kinase C (PKC) and expression of p38 mitogen-activated protein kinases (p38a, p38b, and p38c) . Additionally, INT-777 decreases the expression of phosphorylated phosphoinositide 3-kinase (p-PI3K) protein and the ratio of phosphorylated and non-phosphorylated serine/threonine-protein kinase (p-AKT/AKT) .

Relevance to SBI-115: Both INT-777 and SBI-115 target TGR5, but with opposing actions. INT-777 activates TGR5, leading to downstream effects like reduced lipid deposition and modulation of immune responses . In contrast, SBI-115 inhibits TGR5, counteracting the beneficial effects of TGR5 activation, as seen in its ability to reverse the reduction in lipid accumulation caused by INT-777 .

Oleanolic Acid (OA)

Compound Description: Oleanolic acid (OA) is a naturally occurring triterpenoid that acts as a TGR5 agonist . While it exhibits several beneficial effects, OA has been implicated in the progression of polycystic liver disease by increasing cAMP levels, cholangiocyte proliferation, and cyst growth .

Relevance to SBI-115: SBI-115, a TGR5 antagonist, effectively counteracted the effects of OA on hepatic cystogenesis by reducing cAMP levels, cell proliferation, and cyst growth in cystic cholangiocytes . This opposing relationship emphasizes the potential of SBI-115 as a therapeutic agent for polycystic liver disease by mitigating the detrimental effects of TGR5 agonists like OA.

INT-747

Compound Description: INT-747 is a synthetic Farnesoid X receptor (FXR) agonist known to influence lipid metabolism . INT-747 reduces triglyceride (TG) content while downregulating SREBP1 and PPARA expression . It also upregulates the expression of phosphorylated PPARA (P-PPARA), FXR, SHP, and TGR5 .

Relevance to SBI-115: While both compounds target distinct receptors involved in lipid metabolism, INT-747 indirectly affects TGR5 expression through its action on FXR . Conversely, SBI-115 directly inhibits TGR5 . Understanding the interplay between these receptors and their modulation by respective agonists and antagonists like INT-747 and SBI-115 is crucial for developing effective therapies for metabolic disorders.

Guggulsterone

Compound Description: Guggulsterone is a natural product known to inhibit FXR, a nuclear receptor involved in bile acid and lipid metabolism . Treatment with guggulsterone leads to increased triglyceride levels and decreased TGR5 expression, while increasing SHP expression .

Relevance to SBI-115: Although guggulsterone and SBI-115 target different receptors (FXR and TGR5, respectively), they both ultimately influence TGR5 activity . Guggulsterone indirectly downregulates TGR5 expression through FXR inhibition, while SBI-115 directly blocks TGR5 activity . Their combined effects highlight the complex interplay between FXR and TGR5 in regulating lipid metabolism.

Properties

Product Name

m-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate

IUPAC Name

(3-methylphenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate

Molecular Formula

C14H13ClN2O4S

Molecular Weight

340.8 g/mol

InChI

InChI=1S/C14H13ClN2O4S/c1-3-22(19,20)14-16-8-11(15)12(17-14)13(18)21-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3

InChI Key

IJPXOPBVXVPPEW-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=CC(=C2)C)Cl

Solubility

Soluble in DMSO

Synonyms

m-tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate
SBI-115

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=CC(=C2)C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.